molecular formula C18H20 B8507349 Dicyclopentadiene styrene

Dicyclopentadiene styrene

Cat. No. B8507349
M. Wt: 236.4 g/mol
InChI Key: MRFIHIFFUCQAKD-UHFFFAOYSA-N
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Patent
US06538063B1

Procedure details

An autoclave having an internal volume of 1 liter was charged with 228 g of xylene, and heated up to 260° C. in an atmosphere of a nitrogen gas. A mixture of 190 g of dicyclopentadiene and 190 g of styrene was added over 2 hours while being stirred. The reaction was further conducted at the same temperature for 4 hours. An unreacted monomer, a low polymer and the solvent were removed from the resulting polymer solution to obtain a dicyclopentadiene-styrene copolymer having a number-average molecular weight of 690, a softening temperature of 110° C., a bromine value of 62 g/100 g and an aromatic ring content of 46% by weight.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=[CH:2]1)[CH2:7]3.[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C(C)=CC=CC=1>[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=[CH:2]1)[CH2:7]3.[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
190 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
228 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
An unreacted monomer, a low polymer and the solvent were removed from the resulting polymer solution

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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